Superior Commercially Available Purity of the 4-Fluorophenylpiperazine Target Compound vs. its 4-Chlorophenyl Analog
A direct comparison of commercial supplier specifications reveals that the target 4-fluorophenyl compound is readily available at a confirmed assay purity of 98% (HPLC) from a major international supplier . In contrast, the closest direct analog, tert-butyl 4-((4-chlorophenyl)sulfonyl)piperazine-1-carboxylate, is predominantly offered at a minimum purity of 95% . This 3% absolute purity advantage at the procurement stage translates to fewer unknown impurities in initial screening libraries, reducing the risk of false-positive biological results and minimizing the need for in-house re-purification before critical amide coupling or deprotection steps.
| Evidence Dimension | Commercial Supplier Assay Purity (HPLC) |
|---|---|
| Target Compound Data | 98% (Catalog # QL-4252) |
| Comparator Or Baseline | tert-butyl 4-((4-chlorophenyl)sulfonyl)piperazine-1-carboxylate; Purity 95% |
| Quantified Difference | +3 percentage points absolute purity for the target compound |
| Conditions | Comparative datasheet analysis from global fine chemical suppliers (Combi-Blocks, AKSci, BenchChem) as of 2025-2026. |
Why This Matters
For procurement, a higher guaranteed initial purity minimizes the resources spent on purification and quality control, providing a more efficient and reliable starting point for chemical synthesis.
